4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Synthesis of the Methoxypyrimidine Moiety: The methoxypyrimidine moiety can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by methoxylation.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with appropriate dihalides under basic conditions.
Coupling Reactions: The final step involves coupling the cyclopropyl group, methoxypyrimidine moiety, and piperazine ring through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methoxypyrimidine: Similar structure but lacks the piperazine ring.
6-Methoxypyrimidin-4-ylpiperazine: Similar structure but lacks the cyclopropyl group.
Cyclopropylpyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its combination of a cyclopropyl group, methoxypyrimidine moiety, and piperazine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-23-16-9-15(19-11-20-16)22-6-4-21(5-7-22)14-8-13(12-2-3-12)17-10-18-14/h8-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARWVLMDSZKSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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